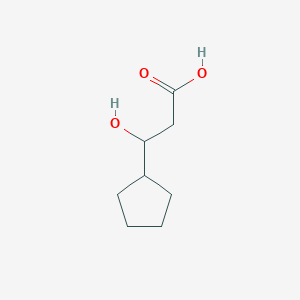
Acide 3-cyclopentyl-3-hydroxypropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-3-hydroxypropanoic acid is a chiral compound characterized by the presence of a cyclopentane ring and a hydroxyl group attached to a propanoic acid backbone . This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Applications De Recherche Scientifique
3-Cyclopentyl-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid typically involves the cyclization of a suitable precursor followed by hydroxylation. One common method is the reaction of cyclopentanone with malonic acid in the presence of a base to form a cyclopentylmalonic ester, which is then hydrolyzed and decarboxylated to yield 3-Cyclopentyl-3-hydroxypropanoic acid .
Industrial Production Methods
Industrial production of 3-Cyclopentyl-3-hydroxypropanoic acid may involve biotechnological approaches, such as the use of metabolically engineered microorganisms to produce the compound from renewable substrates . This method is advantageous due to its sustainability and potential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Formation of cyclopentyl alcohol.
Substitution: Formation of cyclopentyl halides or other substituted derivatives.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity . These interactions can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanoic acid: Lacks the cyclopentane ring, resulting in different chemical and biological properties.
Cyclopentylpropanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
3-Cyclopentyl-3-hydroxypropanoic acid is unique due to the presence of both a cyclopentane ring and a hydroxyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3-cyclopentyl-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXMBXXJUVSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B2539799.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)
![ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)
![7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B2539806.png)

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)



![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
